molecular formula C9H22ClNO B2536748 1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride CAS No. 2567502-80-9

1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride

Cat. No.: B2536748
CAS No.: 2567502-80-9
M. Wt: 195.73
InChI Key: VTODNHHEUYDPGU-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H21NO·HCl. It is known for its unique structure, which includes a dimethylbutyl group attached to an amino-propanol backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride typically involves the reaction of 3,3-dimethylbutylamine with propylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Synthetic Route:

    Reaction of 3,3-dimethylbutylamine with propylene oxide: This step involves the nucleophilic attack of the amine on the epoxide ring, leading to the formation of the amino alcohol.

    Addition of hydrochloric acid: The resulting amino alcohol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The amino group in the compound can undergo substitution reactions with alkyl halides or acyl chlorides, forming new amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, presence of a base or acid catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: New amine derivatives.

Scientific Research Applications

1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on the cell surface, triggering intracellular signaling cascades.

Comparison with Similar Compounds

1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride can be compared with other similar compounds, such as:

    1-(3,3-Dimethylbutylamino)ethanol: Similar structure but with an ethanol backbone instead of propanol.

    1-(3,3-Dimethylbutylamino)butanol: Similar structure but with a butanol backbone.

    1-(3,3-Dimethylbutylamino)pentanol: Similar structure but with a pentanol backbone.

Uniqueness: The uniqueness of this compound lies in its specific combination of the dimethylbutyl group with the propanol backbone, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,3-dimethylbutylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO.ClH/c1-8(11)7-10-6-5-9(2,3)4;/h8,10-11H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTODNHHEUYDPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC(C)(C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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